molecular formula C10H12N2O3 B3256385 Methyl 3-(glycylamino)benzoate CAS No. 269071-12-7

Methyl 3-(glycylamino)benzoate

Cat. No.: B3256385
CAS No.: 269071-12-7
M. Wt: 208.21 g/mol
InChI Key: XCGOBRNSEPXEOA-UHFFFAOYSA-N
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Description

Methyl 3-(glycylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with an additional glycylamino group at the meta position

Properties

IUPAC Name

methyl 3-[(2-aminoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGOBRNSEPXEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(glycylamino)benzoate typically involves the esterification of 3-(glycylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl group, with nucleophiles such as amines or hydrazines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or hydrazines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 3-(glycylamino)benzoic acid.

    Reduction: 3-(glycylamino)benzyl alcohol.

    Substitution: Various substituted amides or hydrazides.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Research has explored its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(glycylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The glycylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    Methyl benzoate: Similar in structure but lacks the glycylamino group.

    Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.

    Propyl benzoate: Similar ester functionality but with a propyl group.

Uniqueness: Methyl 3-(glycylamino)benzoate is unique due to the presence of the glycylamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 3-(glycylamino)benzoate is an organic compound belonging to the benzoate class, characterized by a methyl ester group attached to a benzoic acid moiety, along with a glycylamino group at the meta position. This unique structure enables it to exhibit various biological activities, making it a subject of interest in biochemical and pharmacological research.

The compound's mechanism of action involves interactions with specific enzymes and proteins due to the presence of the glycylamino group, which can form hydrogen bonds with active sites on these targets. This interaction may lead to the inhibition of enzymatic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of specific pathogens, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

3. Neurotoxicity Studies
Recent investigations into the neurotoxic effects of this compound have revealed significant findings. In animal models, high doses have been associated with reduced cholinesterase activity, indicating potential neurotoxic effects that could impact the central nervous system .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A controlled experiment assessed the anti-inflammatory effects of this compound in a rat model of induced paw edema. Results showed a reduction in paw swelling by approximately 40% compared to control groups treated with saline solution, highlighting its therapeutic potential in managing inflammation.

Data Tables

Biological Activity Effect Concentration (µg/mL) Reference
Antimicrobial (S. aureus)Significant inhibition50
Antimicrobial (E. coli)Significant inhibition50
Anti-inflammatory (Paw Edema)Reduction in swellingN/A
NeurotoxicityReduced cholinesterase activityHigh dose

Future Perspectives

The biological activities of this compound present promising avenues for future research. Its potential as an antimicrobial and anti-inflammatory agent warrants further investigation through clinical trials to establish efficacy and safety profiles. Moreover, understanding its neurotoxic effects could lead to insights into safer usage guidelines or modifications of its chemical structure to enhance therapeutic benefits while minimizing risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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